molecular formula C18H24N2O4S B2863005 3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1219844-87-7

3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No. B2863005
CAS RN: 1219844-87-7
M. Wt: 364.46
InChI Key: QZMXRZNXYCUCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea, also known as DMTU, is a urea derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMTU is a potent antioxidant and has been shown to have beneficial effects in various disease models.

Mechanism of Action

3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also upregulates the expression of antioxidant enzymes such as superoxide dismutase and catalase. This compound's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and the downregulation of NF-κB signaling pathway. This compound's neuroprotective effects are attributed to its ability to inhibit neuronal apoptosis and enhance neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in various disease models. This compound has also been shown to improve mitochondrial function and enhance cellular energy metabolism. Additionally, this compound has been found to have beneficial effects on cardiovascular function, including reducing blood pressure and improving cardiac function.

Advantages and Limitations for Lab Experiments

3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. This compound is also relatively non-toxic and has low side effects. However, this compound has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for administration. Additionally, this compound has poor bioavailability and requires high doses for therapeutic effects.

Future Directions

There are several future directions for the study of 3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea. One area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the investigation of this compound's potential therapeutic applications in other disease models such as cancer and diabetes. Additionally, the development of novel formulations of this compound with improved bioavailability and targeted delivery could enhance its therapeutic potential.

Synthesis Methods

3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde, 2-methoxyethylamine, and thiophen-3-ylmethanamine in the presence of a catalyst. The reaction proceeds through a series of steps including imine formation, reduction, and cyclization to yield this compound as a white crystalline solid.

Scientific Research Applications

3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. This compound has been found to be effective in reducing oxidative stress and inflammation in animal models of Parkinson's disease, Alzheimer's disease, and stroke. It has also been shown to have cardioprotective effects in animal models of myocardial infarction.

properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-22-8-7-20(12-15-6-9-25-13-15)18(21)19-11-14-4-5-16(23-2)17(10-14)24-3/h4-6,9-10,13H,7-8,11-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMXRZNXYCUCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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